molecular formula C12H23BO2 B13347140 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13347140
M. Wt: 210.12 g/mol
InChI Key: NGLRCSLJXJGKHV-YHMJZVADSA-N
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Description

2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry. This compound is known for its unique structure, which includes a cyclopropyl group and a dioxaborolane ring. It is used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a cyclopropylboronic acid derivative with a dioxaborolane precursor. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a palladium or nickel catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: It can be reduced to form borohydrides.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The reactions are typically carried out under mild to moderate temperatures and may require inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include various boronic acid derivatives, borate esters, and substituted cyclopropyl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Scientific Research Applications

2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

    Medicine: It is employed in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of boron-carbon bonds. The boron atom in the compound acts as a Lewis acid, facilitating the formation of covalent bonds with various nucleophiles. This property makes it a valuable reagent in organic synthesis, allowing for the formation of complex molecular structures.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((2S)-2-Isopropylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:

    Cyclopropylboronic acid: A simpler boronic acid derivative with similar reactivity.

    Tetramethyl-1,3,2-dioxaborolane: A compound with a similar dioxaborolane ring but lacking the cyclopropyl group.

    Isopropylboronic acid: A boronic acid derivative with an isopropyl group but without the cyclopropyl and dioxaborolane moieties.

Uniqueness

The uniqueness of this compound lies in its combination of a cyclopropyl group and a dioxaborolane ring, which imparts unique reactivity and stability. This makes it a versatile reagent in organic synthesis, capable of participating in a wide range of chemical reactions.

Properties

Molecular Formula

C12H23BO2

Molecular Weight

210.12 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(2S)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H23BO2/c1-8(2)9-7-10(9)13-14-11(3,4)12(5,6)15-13/h8-10H,7H2,1-6H3/t9-,10?/m1/s1

InChI Key

NGLRCSLJXJGKHV-YHMJZVADSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2C[C@@H]2C(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CC2C(C)C

Origin of Product

United States

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